![molecular formula C17H24O B11869235 2,4-Di(butan-2-yl)-4H-1-benzopyran CAS No. 61714-08-7](/img/structure/B11869235.png)
2,4-Di(butan-2-yl)-4H-1-benzopyran
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Overview
Description
2,4-Di-sec-butyl-4H-chromene is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a 4H-pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-sec-butyl-4H-chromene can be achieved through various methods. One common approach involves the [4 + 2] cycloaddition reaction of enantiopure chiral salicyl N-phosphonyl imines with allenoates, catalyzed by cesium carbonate (Cs2CO3). This method provides high yields and excellent diastereoselectivity .
Industrial Production Methods: Industrial production of 2,4-Di-sec-butyl-4H-chromene typically involves scalable synthetic routes that ensure high purity and yield. The use of group-assisted purification (GAP) chemistry has been reported to simplify the purification process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2,4-Di-sec-butyl-4H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction: Reduction reactions can convert chromenes to dihydrochromenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include chromenone derivatives, dihydrochromenes, and various substituted chromenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. It can undergo various chemical reactions, including cycloaddition and substitution reactions, which are essential in organic chemistry.
- Ligand in Coordination Chemistry : It can act as a ligand in coordination complexes, facilitating the study of metal interactions in various catalytic processes.
Biology
- Anticancer Activity : Research indicates that 2,4-Di(butan-2-yl)-4H-1-benzopyran exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies show that it induces apoptosis in cancer cells by interacting with tubulin at colchicine binding sites.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential use as an antibiotic agent.
- Antidiabetic Effects : Preliminary studies suggest that it may improve insulin sensitivity and glucose uptake in cells, positioning it as a candidate for diabetes management.
Medicine
- Therapeutic Agent : Due to its diverse biological activities, this compound is being explored for therapeutic applications in treating cancer, infections, and metabolic disorders .
- Mechanism of Action : The compound's mechanism involves targeting specific molecular pathways associated with cell growth and apoptosis. This specificity enhances its potential as a selective therapeutic agent.
Industry
- Material Development : In the industrial sector, it is utilized in creating new materials and as an intermediate in pharmaceutical synthesis. Its unique properties allow for the formulation of innovative compounds with enhanced performance characteristics .
Data Table of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Anticancer | MDA-MB-231 (breast cancer) | 5.2 - 22.2 | |
Antimicrobial | Various bacterial strains | Varies | |
Antidiabetic | Mouse muscle cells | Not specified |
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to induce apoptosis significantly at concentrations ranging from 5.2 to 22.2 μM while showing minimal toxicity to normal HEK-293 cells . This selectivity underscores its potential as a targeted cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it effectively inhibited the growth of pathogens commonly associated with infections, suggesting its utility in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2,4-Di-sec-butyl-4H-chromene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with tubulin at the binding sites of colchicine . Additionally, the compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
4H-chromene: A structurally similar compound with a wide range of biological activities, including anticancer and antimicrobial properties.
2H-chromene: Another related compound with notable biological activities, such as antidiabetic and antituberculosis effects.
Uniqueness: 2,4-Di-sec-butyl-4H-chromene stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromene derivatives .
Biological Activity
2,4-Di(butan-2-yl)-4H-1-benzopyran is a synthetic compound belonging to the benzopyran class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzopyran core, which is known for its diverse biological activities. The substitution of butan-2-yl groups at the 2 and 4 positions enhances its lipophilicity and potentially its bioactivity.
Biological Activity Overview
Research into the biological activity of benzopyran derivatives has revealed a broad spectrum of pharmacological effects, including:
- Antioxidant Activity : Benzopyran derivatives are known for their ability to scavenge free radicals, which can mitigate oxidative stress in cells.
- Anticancer Properties : Some studies suggest that benzopyran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : These compounds may also exhibit anti-inflammatory properties by modulating inflammatory pathways.
Antioxidant Activity
A study demonstrated that benzopyran derivatives possess significant antioxidant properties. The compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a strong capacity to reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, research indicated that at concentrations ranging from 10 to 100 µM, the compound significantly reduced cell viability in human colon adenocarcinoma cells (HT-29) without affecting normal epithelial cells (CCD 841 CoTr) . The mechanism of action involved cell cycle arrest at the G1 phase, with upregulation of p27^KIP1 and downregulation of cyclin D1 and CDK4 proteins .
Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of benzopyran derivatives. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism where the compound could be used to manage inflammatory diseases .
Case Study 1: Cancer Cell Lines
A detailed examination of the effects of this compound on various cancer cell lines revealed that it selectively inhibits the growth of malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications.
Case Study 2: In Vivo Studies
In vivo studies conducted on murine models showed that administration of this compound led to a significant reduction in tumor size compared to control groups. This provides preliminary evidence supporting its efficacy as an anticancer agent .
Data Tables
Biological Activity | Concentration (µM) | Effect | Cell Line |
---|---|---|---|
Antioxidant | N/A | Radical scavenging | N/A |
Cytotoxicity | 10–100 | Reduced viability | HT-29 |
Anti-inflammatory | N/A | Inhibition of cytokine release | Macrophages |
Properties
CAS No. |
61714-08-7 |
---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2,4-di(butan-2-yl)-4H-chromene |
InChI |
InChI=1S/C17H24O/c1-5-12(3)15-11-17(13(4)6-2)18-16-10-8-7-9-14(15)16/h7-13,15H,5-6H2,1-4H3 |
InChI Key |
OQSGEHMDALNPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C=C(OC2=CC=CC=C12)C(C)CC |
Origin of Product |
United States |
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